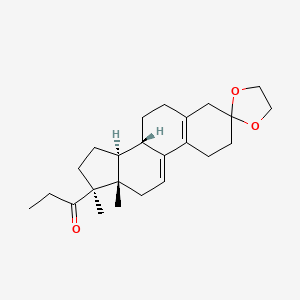
(17Ss)-cyclic 3-(1,2-ethanediyl acetal)17-methyl-17-(1-oxopropyl)-estra-5(10),9(11)-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (17Ss)-cyclic 3-(1,2-ethanediyl acetal)17-methyl-17-(1-oxopropyl)-estra-5(10),9(11)-dien-3-one typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Formation of the cyclic acetal: This involves the reaction of the steroidal precursor with ethylene glycol in the presence of an acid catalyst to form the cyclic 1,2-ethanediyl acetal.
Introduction of the oxopropyl group: This step involves the acylation of the steroidal nucleus with propionyl chloride in the presence of a Lewis acid catalyst.
Final cyclization and purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the acetal formation and acylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(17Ss)-cyclic 3-(1,2-ethanediyl acetal)17-methyl-17-(1-oxopropyl)-estra-5(10),9(11)-dien-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce double bonds within the steroidal nucleus.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents at various positions on the steroidal nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(17Ss)-cyclic 3-(1,2-ethanediyl acetal)17-methyl-17-(1-oxopropyl)-estra-5(10),9(11)-dien-3-one has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of steroidal acetals and ketones.
Biology: This compound can be used to investigate the biological activity of steroidal hormones and their analogs.
Wirkmechanismus
The mechanism of action of (17Ss)-cyclic 3-(1,2-ethanediyl acetal)17-methyl-17-(1-oxopropyl)-estra-5(10),9(11)-dien-3-one involves its interaction with specific molecular targets, such as hormone receptors. Upon binding to these receptors, the compound can modulate the expression of target genes and influence various cellular pathways. This can result in changes in cell proliferation, differentiation, and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: A natural estrogen with similar structural features.
Progesterone: A natural progestin with related biological activity.
Testosterone: An androgen with a similar steroidal nucleus.
Uniqueness
(17Ss)-cyclic 3-(1,2-ethanediyl acetal)17-methyl-17-(1-oxopropyl)-estra-5(10),9(11)-dien-3-one is unique due to its specific structural modifications, such as the cyclic acetal and oxopropyl groups. These modifications can influence its reactivity, stability, and biological activity, making it distinct from other steroidal compounds.
Eigenschaften
CAS-Nummer |
42982-45-6 |
|---|---|
Molekularformel |
C24H34O3 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
1-[(8S,13S,14S,17S)-13,17-dimethylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one |
InChI |
InChI=1S/C24H34O3/c1-4-21(25)23(3)11-9-20-19-6-5-16-15-24(26-13-14-27-24)12-8-17(16)18(19)7-10-22(20,23)2/h7,19-20H,4-6,8-15H2,1-3H3/t19-,20+,22+,23-/m1/s1 |
InChI-Schlüssel |
MQWUHBAAUYHZTQ-DWQJTFDBSA-N |
Isomerische SMILES |
CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC5(C4)OCCO5)C)C |
Kanonische SMILES |
CCC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol](/img/structure/B12311397.png)

![1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+](/img/structure/B12311407.png)
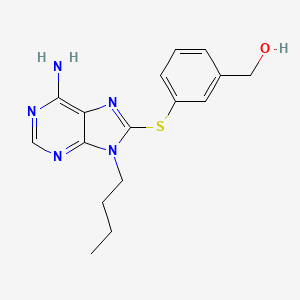
![rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis](/img/structure/B12311417.png)
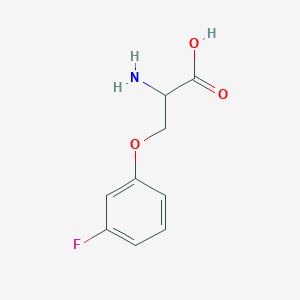

![1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B12311444.png)
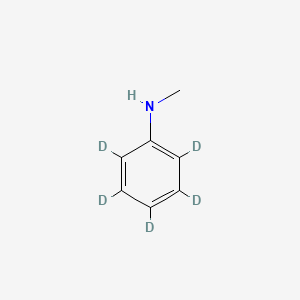
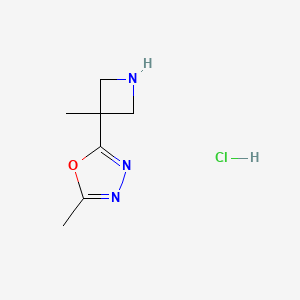
![2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12311458.png)
![Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione](/img/structure/B12311460.png)
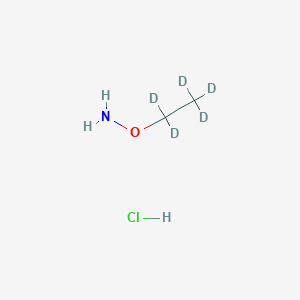
![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)
